2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-3-5-12(6-4-10)13-8-15-14-7-11(2)16-17(14)9-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLYYJIXPTYFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322189 | |
| Record name | 2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821818 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439107-66-1 | |
| Record name | 2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of aminopyrazole with dicarbonyl components. One common method is the Biginelli-type reaction, which can proceed without the participation of an aldehyde . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as ZnCl2 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Cyclocondensation Reactions
The core structure participates in cyclocondensation with 1,3-biselectrophilic reagents to form fused or substituted derivatives. For example:
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Reaction with β-enaminones under microwave irradiation (180°C) yields 7-aryl-substituted derivatives with 80–96% efficiency .
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Condensation with 1,3-diketones (e.g., pentane-2,4-dione) in glacial acetic acid produces dihydropyrimidine intermediates, which undergo elimination to form pyrazolo[1,5-a]pyrimidines .
Example Reaction Pathway
Cross-Coupling Reactions
Suzuki-Miyaura cross-coupling is pivotal for introducing aryl/heteroaryl groups. The 6-(4-methylphenyl) substituent itself is often installed via this method:
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Palladium-catalyzed coupling of boronic acids with halogenated precursors achieves yields up to 92% .
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Optimized conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80–100°C .
Key Data
| Reaction Component | Conditions/Results | Source |
|---|---|---|
| 4-bromophenylacetate + pyrazolopyrimidine-boronic acid | Yield: 85–92% |
Electrophilic Substitution
The electron-rich pyrimidine ring undergoes electrophilic substitution at positions 5 and 7. Notable examples include:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups, enabling further reduction to amino derivatives .
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Halogenation : NBS or Cl₂ in DCM adds halogens, facilitating subsequent cross-coupling.
Regioselectivity
Substituents at C2 and C6 direct electrophiles to C5/C7 due to resonance and steric effects .
Nucleophilic Aromatic Substitution
The 2-methyl group enhances electron density, enabling nucleophilic displacement under harsh conditions:
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Reaction with amines (e.g., NH₃/EtOH, 120°C) substitutes leaving groups (e.g., Cl) at C3.
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Example : Chlorine at C3 in analogs undergoes substitution with amines to yield bioactive derivatives.
Kinetic Data
| Substrate | Nucleophile | Conditions | Yield |
|---|---|---|---|
| 3-chloro-analog | NH₃ | EtOH, 120°C, 12h | 78% |
Pericyclic Reactions
The scaffold engages in [4+2] cycloadditions for ring expansion or functionalization:
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Diels-Alder Reactions : Acyclic precursors form fused systems via intramolecular cycloaddition .
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Mechanism : Copper-catalyzed triazole formation precedes cycloaddition, yielding dihydro intermediates that aromatize under basic conditions .
Synthetic Utility
This method constructs polycyclic derivatives for material science applications .
Functional Group Transformations
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of 2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is its potential as an anticancer agent. Research indicates that this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By targeting CDK2, it disrupts cell cycle progression and induces apoptosis in cancer cells, making it a candidate for cancer therapy. In vitro studies have shown cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HepG2 (liver cancer)
The compound exhibits IC50 values comparable to established chemotherapeutics, highlighting its potential efficacy in cancer treatment .
Mechanism of Action
The mechanism of action involves binding to the ATP-binding site of CDKs, leading to inhibition of their activity. This results in cell cycle arrest at the G1 to S phase transition and promotes apoptosis in malignant cells .
Antimicrobial Properties
Recent studies have also explored the antimicrobial activities of pyrazolo[1,5-a]pyrimidine derivatives. The compound has been evaluated for its antibacterial and antifungal properties, demonstrating effectiveness against various Gram-positive and Gram-negative bacteria. Some derivatives have shown significant activity against specific strains, indicating a broad spectrum of antimicrobial potential .
Material Science Applications
Beyond medicinal uses, this compound has been investigated for its unique structural properties that lend themselves to material science. Its photophysical properties make it a candidate for developing new materials with specific optical and electronic characteristics. The ability to form crystals with notable conformational phenomena enhances its applicability in solid-state materials .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives. Variations in substituents on the pyrazolo ring can significantly influence biological activity. For instance:
| Compound | Substituent | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | 4-Methylphenyl | ~10 | Antiproliferative |
| Pyrazolo[3,4-d]pyrimidine | - | 0.45 | Tubulin polymerization inhibition |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | - | ~15 | Kinase inhibition |
This table illustrates how modifications can lead to varying degrees of potency against cancer cells .
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer properties of this compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value around 10 μM. The study concluded that this compound could serve as a lead structure for developing new anticancer drugs targeting CDKs .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, several derivatives of pyrazolo[1,5-a]pyrimidine were synthesized and tested against bacterial strains. Compounds showed promising results with minimum inhibitory concentrations (MICs) indicating effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Pyrazolo[1,5-a]pyrimidine Derivatives and Their Activities
- Substituent Effects : The 4-methylphenyl group in the target compound contrasts with electron-withdrawing (e.g., 4-fluoro in 6p) or bulky (e.g., 3,4,5-trimethoxy in 6m) substituents. These modifications influence potency and selectivity by altering electronic properties and steric interactions with target proteins .
- Positional Influence: Derivatives with morpholine at position 7 (e.g., PI3Kδ inhibitors) demonstrate that substitutions at positions other than 2 or 6 can redirect activity toward distinct targets, such as phosphoinositide 3-kinases .
Physicochemical and Crystallographic Properties
- This trade-off is observed in analogs like 2-(4-methoxyphenyl)-5-methyl-7,8-dihydro derivatives, where methoxy groups improve solubility via hydrogen bonding .
- Crystal Packing : Crystallographic studies () reveal that 4-methylphenyl substituents participate in C–H···π interactions, influencing solid-state stability and dissolution rates. Chloro or bromo substituents, by contrast, enhance halogen bonding but may introduce toxicity risks .
Structure-Activity Relationship (SAR) Insights
- Core Modifications : The pyrazolo[1,5-a]pyrimidine core itself is a "privileged structure" for kinase inhibition, with its planar geometry facilitating ATP-binding pocket interactions .
- Substituent Optimization :
- Position 2 : Methyl groups (as in the target compound) reduce metabolic oxidation compared to bulkier substituents .
- Position 6 : Aromatic groups (e.g., 4-methylphenyl) enhance π-π stacking with hydrophobic kinase domains, while polar substituents (e.g., morpholine at position 7) improve water solubility .
Biological Activity
2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antitumor agent and a fluorescent probe for bioimaging applications.
The biological activity of this compound primarily involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial for regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Targeting Cyclin-Dependent Kinases
- Inhibition of CDK2 : This compound has been shown to inhibit CDK2 activity, leading to disrupted cell cycle progression and increased apoptosis in various cancer cell lines.
- Biochemical Pathways : The inhibition of CDKs affects several signaling pathways involved in cell growth and differentiation, contributing to its antitumor effects .
Biological Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis and inhibit proliferation in these cells.
Cytotoxic Effects
- Cell Lines Tested : Various studies have reported the cytotoxic effects of this compound on cell lines such as HeLa (cervical cancer) and L929 (fibroblast) cells .
- IC50 Values : The IC50 values for growth inhibition in these cell lines are reported to be in the micromolar range, indicating potent biological activity.
Pharmacokinetics
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that this compound possesses favorable pharmacokinetic properties. These properties include good solubility and permeability, which are essential for effective drug delivery.
Research Applications
The compound has several applications in scientific research:
- Fluorescent Probes : Its photophysical properties make it suitable for use as a fluorescent probe in bioimaging applications.
- Antitumor Research : Ongoing studies are exploring its potential as a therapeutic agent in cancer treatment due to its ability to inhibit specific enzymes involved in tumor proliferation .
Comparative Biological Activity Table
| Compound Name | Mechanism of Action | IC50 (µM) | Target Cell Lines |
|---|---|---|---|
| This compound | Inhibits CDK2; induces apoptosis | ~10-20 | HeLa, L929 |
| 3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | Inhibits CDK2; leads to cell cycle arrest | ~15-25 | MCF7, A549 |
Case Studies
Several studies have focused on the biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- A study demonstrated that derivatives with different substituents at the 6-position exhibited varying degrees of cytotoxicity against cancer cell lines. The presence of electron-donating groups enhanced their activity significantly .
- Another research effort highlighted the synthesis of novel derivatives that showed improved selectivity and potency against specific cancer types compared to earlier compounds in this class .
Q & A
Q. What are the common synthetic routes for preparing 2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine and its derivatives?
The most widely used method involves cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds (e.g., alkoxymethylene-β-dicarbonyls, α,β-unsaturated ketones). For example, a two-step synthesis starting from methyl ketones (1a–g) yields 7-substituted derivatives with moderate to high regioselectivity. Reaction optimization often includes polar aprotic solvents (DMF) and catalysts like PdCl₂(PPh₃)₂ for cross-coupling steps .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?
Characterization relies on spectroscopic techniques:
Q. What role do substituents play in modulating the compound’s physicochemical properties?
Substituents at C-2, C-6, and C-7 significantly influence electronic and steric properties. For instance:
- Electron-withdrawing groups (e.g., cyano) enhance reactivity for further functionalization.
- Methyl or aryl groups at C-6 improve thermal stability and solubility in organic solvents. Substituent effects are quantified via Hammett constants or DFT calculations .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?
Regioselectivity is controlled by:
Q. What computational methods are used to predict photophysical properties of these compounds?
Density functional theory (DFT) and time-dependent DFT (TD-DFT) model electronic transitions. For example, HOMO-LUMO gaps correlate with absorption/emission spectra, explaining solvatochromic shifts in fluorophores. These methods also rationalize substituent effects on Stokes shifts .
Q. How are biological activities (e.g., antifungal) evaluated for pyrazolo[1,5-a]pyrimidines?
- In vitro assays : MIC (minimum inhibitory concentration) tests against phytopathogenic fungi (e.g., Fusarium spp.) using agar dilution or broth microdilution.
- Structure-activity relationship (SAR) : Modifying C-7 alkylamino groups enhances antifungal potency. Activity is compared to reference drugs like fluconazole .
Q. How should researchers resolve contradictions in reported synthetic yields or biological data?
- Reproduce conditions : Verify solvent purity, catalyst loading, and reaction time.
- Analytical validation : Use high-resolution NMR/MS to confirm product identity.
- Meta-analysis : Compare datasets across studies (e.g., vs. 6) to identify outliers due to procedural variations .
Q. What strategies enable functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core?
Q. How can pyrazolo[1,5-a]pyrimidines be integrated into hybrid heterocyclic systems (e.g., benzofuran derivatives)?
Condensation with benzofuran-containing precursors (e.g., 5-benzofuran-2-yl-3-hydroxypropenone) generates fused heterocycles. These hybrids are screened for enhanced bioactivity, leveraging synergistic electronic effects between the cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
